![molecular formula C6H8N2OS B13192901 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13192901.png)
1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one is a heterocyclic organic compound featuring a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one typically involves the formation of the thiazole ring followed by the introduction of the aminomethyl group. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring.
Industrial Production Methods: Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions: 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles like amines or thiols are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
科学的研究の応用
1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Research focuses on its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: It is used in the development of dyes, pigments, and chemical reaction accelerators.
作用機序
The mechanism of action of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects. The aminomethyl group can enhance binding affinity to biological targets, increasing the compound’s efficacy.
類似化合物との比較
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness: 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one is unique due to its specific aminomethyl substitution, which can enhance its biological activity and selectivity. This makes it a valuable compound for developing new therapeutic agents and industrial applications.
特性
分子式 |
C6H8N2OS |
|---|---|
分子量 |
156.21 g/mol |
IUPAC名 |
1-[2-(aminomethyl)-1,3-thiazol-4-yl]ethanone |
InChI |
InChI=1S/C6H8N2OS/c1-4(9)5-3-10-6(2-7)8-5/h3H,2,7H2,1H3 |
InChIキー |
CNJFHGYGOBIRRY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CSC(=N1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-Methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride](/img/structure/B13192822.png)

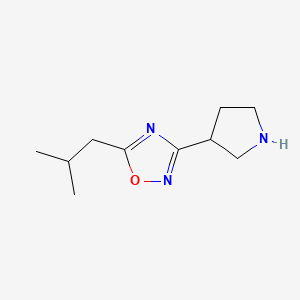
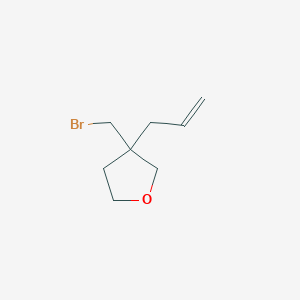
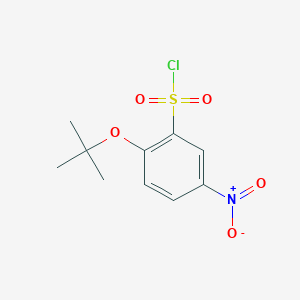
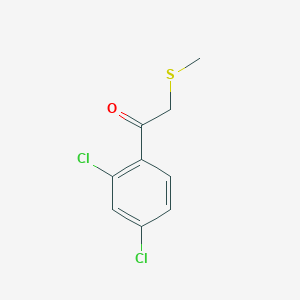
![{2-Aminobicyclo[2.2.2]octan-2-yl}methanol](/img/structure/B13192888.png)
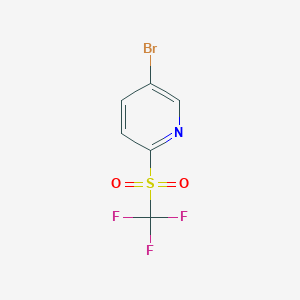



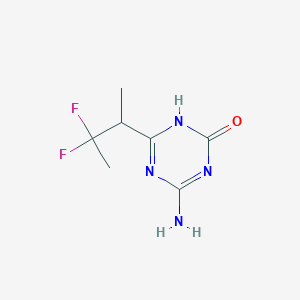
![5-({[(Benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13192918.png)

